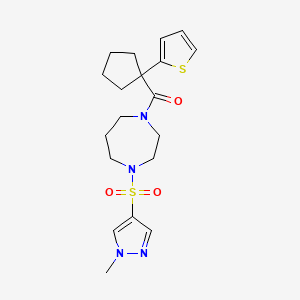

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel synthetic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive review of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with multiple pharmacophoric elements:

- Pyrazole moiety : Known for its diverse biological activities including anti-inflammatory and analgesic effects.

- Diazepane ring : Often associated with anxiolytic properties.

- Thiophene group : Contributes to the compound's potential as a bioactive agent.

The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the diazepane ring and the introduction of the pyrazole and thiophene substituents through coupling reactions.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that this compound exhibits significant antidepressant and anxiolytic effects in animal models. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Table 1: Summary of Biological Activities

The compound likely interacts with various receptors in the central nervous system (CNS), including:

- GABA receptors : Enhancing inhibitory neurotransmission.

- Serotonin receptors (5-HT) : Modulating mood and anxiety levels.

Studies have demonstrated that the compound increases serotonin levels in the synaptic cleft, contributing to its antidepressant effects.

Study 1: Efficacy in Animal Models

In a controlled study, the compound was administered to rodents subjected to stress-induced depression. Results showed a marked improvement in behavioral assessments compared to control groups receiving placebo treatments. The findings suggest that it may act similarly to established antidepressants like fluoxetine.

Study 2: Safety Profile

A comprehensive toxicity evaluation was conducted to assess the safety profile of this compound. Results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses. This positions it as a promising candidate for further clinical development.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its structural components suggest possible interactions with biological targets involved in cancer proliferation.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structures show notable antiproliferative effects against various cancer cell lines. For instance:

The mechanisms by which these compounds exert their effects include:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

- Autophagy Modulation : Enhancing autophagic processes to degrade damaged cellular components.

Structure-Activity Relationships (SAR)

Analyzing the SAR of this compound reveals how modifications can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increase PARP inhibition |

| Hydroxyl substitutions | Decrease potency |

| Alkyl chain variations | Alter activity profile |

These insights guide further optimization efforts to improve efficacy against specific targets.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate or building block for more complex molecules. Its unique functional groups allow for diverse synthetic pathways, making it valuable in creating new chemical entities.

Case Studies

One notable case study involved evaluating this compound alongside established PARP inhibitors like Olaparib. Results demonstrated that certain derivatives exhibited superior inhibitory activity against PARP-1, suggesting a promising avenue for developing more effective anticancer agents.

Propriétés

IUPAC Name |

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S2/c1-21-15-16(14-20-21)28(25,26)23-10-5-9-22(11-12-23)18(24)19(7-2-3-8-19)17-6-4-13-27-17/h4,6,13-15H,2-3,5,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLALZPRXMRKVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.